molecular formula C19H16ClNO B5864810 9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole

9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B5864810
M. Wt: 309.8 g/mol
InChI Key: FNAVIAHNOFZLLO-UHFFFAOYSA-N
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Description

9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole, commonly known as Cbz-Cl, is a synthetic compound that has been widely used in scientific research. It is a carbazole derivative that has a chlorine atom attached to the benzene ring. Cbz-Cl has been found to exhibit a range of biological activities and has been used in various applications such as drug discovery, cancer research, and neurobiology.

Scientific Research Applications

Biotransformation and Derivatization

9H-Carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, have been studied for their broad range of pharmacological applications. Waldau, Mikolasch, Lalk, and Schauer (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290, finding significant chemical modifications, such as hydroxylation, which could be relevant in pharmaceutical contexts (Waldau et al., 2009).

Anticancer Activity

The anticancer potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored. Chaudhary and Chaudhary (2016) synthesized new derivatives and evaluated their effectiveness against the A-549 cell line, identifying significant anticancer activity in certain compounds (Chaudhary & Chaudhary, 2016).

Structural and Optical Properties

The structural and optical characteristics of carbazole derivatives have been extensively studied. Çiçek et al. (2018) synthesized new carbazole Schiff bases and analyzed their photoluminescence, indicating potential applications in organic light-emitting diodes (Çiçek et al., 2018).

Antimicrobial Studies

The antimicrobial properties of carbazole derivatives have also been investigated. Surendiran, Balasubramanian, and Sivaraj (2008) synthesized novel isoxazolyl and pyrazolyl 2,3,4,9-tetrahydro-1H-carbazoles and evaluated their antibacterial and antifungal activities, showing potential as antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).

Photophysical Characterization

DMTCO and MDDCO, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, were synthesized and their photophysical properties were studied by Ghosh, Mitra, Saha, and Basu (2013), highlighting their sensitivity to solvent polarity and potential application in fluorescent studies (Ghosh et al., 2013).

properties

IUPAC Name

(4-chlorophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-14-11-9-13(10-12-14)19(22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1,3,5,7,9-12H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAVIAHNOFZLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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